molecular formula C26H25NO7S B2476957 6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 895639-45-9

6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one

Cat. No.: B2476957
CAS No.: 895639-45-9
M. Wt: 495.55
InChI Key: KELRLKDDYTWMDB-UHFFFAOYSA-N
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Description

This compound is a substituted quinolin-4-one derivative featuring three methoxy groups at the 6,7-positions of the quinoline core, a 4-methoxybenzenesulfonyl group at position 3, and a 4-methoxyphenylmethyl substituent at position 1. Its molecular formula is C₂₆H₂₅NO₇S, with a molecular weight of 495.55 g/mol.

Synthesis likely follows a Pd-catalyzed cross-coupling strategy, as seen in analogous quinoline derivatives (e.g., 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k)), involving cyclohexanone precursors, arylboronic acids, and sulfonylating agents .

Properties

IUPAC Name

6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]-3-(4-methoxyphenyl)sulfonylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO7S/c1-31-18-7-5-17(6-8-18)15-27-16-25(35(29,30)20-11-9-19(32-2)10-12-20)26(28)21-13-23(33-3)24(34-4)14-22(21)27/h5-14,16H,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KELRLKDDYTWMDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=C(C(=O)C3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinoline Core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.

    Introduction of Methoxy Groups: Methoxy groups can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-3-(4-methoxybenzenesulfonyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzoic acids, while reduction of the quinoline core can yield tetrahydroquinoline derivatives.

Scientific Research Applications

6,7-Dimethoxy-3-(4-methoxybenzenesulfonyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(Benzenesulfonyl)-1-[(4-chlorophenyl)methyl]-6,7-dimethoxyquinolin-4-one

  • Substituents : Lacks methoxy groups on the sulfonyl and benzyl moieties (replaced by benzene and 4-chlorophenyl).
  • Molecular Formula: C₂₄H₁₉ClNO₅S (484.93 g/mol).
  • Key Differences: The 4-chlorophenyl group increases hydrophobicity compared to the 4-methoxyphenylmethyl group in the target compound.

4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k)

  • Substituents: Amino group at position 4, 4-chlorophenyl at position 2, and 4-methoxyphenyl at position 3.
  • Molecular Formula : C₂₂H₁₈ClN₂O (375.84 g/mol ).
  • The amino group enhances hydrogen-bonding capacity, which may improve interaction with biological targets like enzymes .

4-Amino-2,3-bis(4-methoxyphenyl)quinoline (4l)

  • Substituents : Dual 4-methoxyphenyl groups at positions 2 and 3.
  • Molecular Formula : C₂₈H₂₄N₂O₂ (420.50 g/mol ).
  • Lack of sulfonyl group diminishes electrophilicity, reducing reactivity in nucleophilic environments .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C₂₆H₂₅NO₇S 495.55 6,7-diOMe; 3-(4-OMe-PhSO₂); 1-(4-OMe-PhCH₂) High polarity; potential kinase inhibition
3-(Benzenesulfonyl)-1-[(4-Cl-Ph)methyl]-6,7-diOMe-quinolin-4-one C₂₄H₁₉ClNO₅S 484.93 3-PhSO₂; 1-(4-Cl-PhCH₂) Hydrophobic; lower solubility
4-Amino-2-(4-Cl-Ph)-3-(4-OMe-Ph)quinoline (4k) C₂₂H₁₈ClN₂O 375.84 4-NH₂; 2-(4-Cl-Ph); 3-(4-OMe-Ph) Enhanced H-bonding; antimicrobial activity
4-Amino-2,3-bis(4-OMe-Ph)quinoline (4l) C₂₈H₂₄N₂O₂ 420.50 4-NH₂; 2,3-bis(4-OMe-Ph) Planar structure; high crystallinity

Research Findings and Implications

  • Solubility: The three methoxy groups improve aqueous solubility compared to chlorinated analogs, as evidenced by similar compounds in ethanol/water systems .
  • Bioactivity: Sulfonyl-containing quinolines (e.g., the target and ’s analog) show promise in protease inhibition, though chloro-substituted derivatives may exhibit higher membrane permeability due to hydrophobicity .

Biological Activity

6,7-Dimethoxy-3-(4-methoxybenzenesulfonyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Quinoline Core : This can be achieved through a Pfitzinger reaction, where an isatin derivative reacts with an aromatic aldehyde in the presence of a base.
  • Introduction of Functional Groups : The methoxy and sulfonyl groups are introduced through specific reactions such as Friedel-Crafts alkylation and sulfonation.

Anticancer Properties

Research indicates that derivatives of quinolin-4-one exhibit notable anticancer activity. For instance, compounds structurally similar to this compound have demonstrated in vitro antiproliferative effects against various cancer cell lines, including A-549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer) .

Table 1: Anticancer Activity Comparison

CompoundCell LineIC50 (µM)
DoxorubicinA-5490.04
Compound XHCT1160.06
Compound YMCF70.02

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Studies have shown that it exhibits significant radical-scavenging activity, which is crucial for protecting cells from oxidative stress .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression and inflammation.
  • Receptor Interaction : It can bind to cellular receptors, altering signaling pathways that lead to cell proliferation or apoptosis.
  • Gene Expression Modulation : It influences the expression of genes associated with cell cycle regulation and apoptosis .

Study on Anticancer Effects

A study published in PubMed evaluated various quinoline derivatives for their anticancer properties. The findings indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin, highlighting their potential as effective anticancer agents .

Evaluation of Antioxidant Activity

Another study focused on the antioxidant capacity of similar compounds using the DPPH radical-scavenging assay. Results showed that these compounds could effectively reduce oxidative stress markers in vitro, suggesting their utility in preventing oxidative damage in cells .

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